2,3-Dihydroxycholestan-6-one

Description

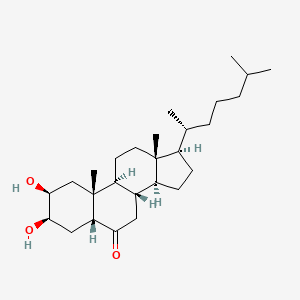

Structure

3D Structure

Properties

CAS No. |

7674-80-8 |

|---|---|

Molecular Formula |

C27H46O3 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(2S,3R,5R,8S,9S,10R,13R,14S,17R)-2,3-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)19-9-10-20-18-13-23(28)22-14-24(29)25(30)15-27(22,5)21(18)11-12-26(19,20)4/h16-22,24-25,29-30H,6-15H2,1-5H3/t17-,18+,19-,20+,21+,22+,24-,25+,26-,27-/m1/s1 |

InChI Key |

KIKODPSBQXENPH-MHYRXDJVSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C |

Origin of Product |

United States |

Nomenclature and Structural Variants of 2,3 Dihydroxycholestan 6 One

Standardized Naming Conventions for the Chemical Compound

The systematic identification of chemical compounds is crucial for unambiguous scientific communication. 2,3-Dihydroxycholestan-6-one is known by several names, reflecting different nomenclature systems and historical contexts in research.

IUPAC and Common Academic Synonyms

The formal name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (3S,5R,10R,13R,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one . nih.gov However, for convenience and clarity in scientific literature, a variety of synonyms are more commonly employed.

These synonyms include:

3β,5α-Dihydroxycholestan-6-one : This name specifies the stereochemistry of the hydroxyl groups at positions 3 and 5, which is crucial for its biological activity. windows.netcaymanchem.comchemsrc.com

5α-Hydroxy-6-oxocholesterol : This name highlights the key functional groups and the cholesterol backbone. caymanchem.com

Oncosterone : A trivial name that has gained prominence due to the compound's association with cancer research. caymanchem.comcaymanchem.com

6-oxo-cholestan-3β,5α-diol : Another variation emphasizing the ketone and diol functionalities. windows.netcaymanchem.comsigmaaldrich.com

OCDO : An abbreviation for 6-oxo-cholestan-3β,5α-diol, widely used in biochemical and medical studies. caymanchem.comcaymanchem.com

| Nomenclature Type | Name/Identifier | Reference |

|---|---|---|

| IUPAC Name | (3S,5R,10R,13R,17R)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one | nih.gov |

| Common Synonyms | 3β,5α-Dihydroxycholestan-6-one | windows.netcaymanchem.comchemsrc.com |

| 5α-Hydroxy-6-oxocholesterol | caymanchem.com | |

| Oncosterone | caymanchem.comcaymanchem.com | |

| 6-oxo-cholestan-3β,5α-diol | windows.netcaymanchem.comsigmaaldrich.com | |

| OCDO | caymanchem.comcaymanchem.com | |

| CAS Registry Number | 13027-33-3 | windows.netcaymanchem.com |

Stereochemical Considerations and Isomeric Forms

The cholestane (B1235564) skeleton contains multiple chiral centers, giving rise to a large number of possible stereoisomers. The specific spatial arrangement of atoms, or stereochemistry, is critical for the biological activity of this compound. The general rule is that a molecule with 'n' chiral centers can have a maximum of 2^n stereoisomers. libretexts.orgmsu.edu

For this compound, the designation 3β,5α indicates the specific orientation of the hydroxyl groups. The 'β' configuration at position 3 means the hydroxyl group is oriented above the plane of the steroid ring system, while the 'α' configuration at position 5 signifies the hydroxyl group is below the plane. This precise stereochemistry is a result of its biosynthetic pathway. caymanchem.comnih.gov

The parent molecule, cholesterol, has a specific stereochemistry (3β-ol, 5α(H), 14α(H), 17α(H), 20R) that is largely retained during its conversion to cholestane derivatives. wikipedia.org Different isomers, such as those with a 5β configuration, exist and can have distinct biological functions. ontosight.ai For instance, the (2β,3β,5β)-isomer of this compound is also a naturally occurring steroid. ontosight.ai The existence of various stereoisomers, such as the eight possible for cholestane-3,5,6-triol, underscores the structural diversity that can arise from the cholestane framework.

Related Cholestane Derivatives in Biological Systems

This compound belongs to the broad class of cholestane derivatives, which are saturated tetracyclic steroids. wikipedia.org These compounds are derived from cholesterol and play numerous roles in biology. mdpi.com

Cholestane itself is a biomarker often found in geological records, indicating the past presence of animal life, as animals are the primary producers of cholesterol. wikipedia.org In biological systems, cholestane derivatives are involved in various metabolic pathways. For example, the biosynthesis of bile acids from cholesterol proceeds through several hydroxylated cholestane intermediates. smpdb.ca

One of the immediate precursors to the formation of Oncosterone (OCDO) is cholestane-3β,5α,6β-triol (CT). nih.govbiorxiv.org Cholesterol-5,6-epoxides are first hydrolyzed to CT, which is then oxidized to OCDO. caymanchem.com Other related derivatives include 27-hydroxycholesterol (B1664032) (27HC), another oxysterol with significant biological activity, and various hydroxylated forms of oncosterone itself, such as 27-hydroxy-OCDO (27H-OCDO). nih.govasbmb.org The introduction of additional hydroxyl groups or other functional groups onto the cholestane skeleton can dramatically alter the biological properties of the resulting molecule. mdpi.com

| Compound Name | Abbreviation | Biological Relevance | Reference |

|---|---|---|---|

| Cholesterol | - | Precursor to all cholestane derivatives; essential component of animal cell membranes. | wikipedia.orgmdpi.com |

| Cholestane-3β,5α,6β-triol | CT | Immediate precursor in the biosynthesis of Oncosterone. | nih.govbiorxiv.org |

| Cholesterol-5,6-epoxides | 5,6-EC | Precursors to cholestane-3β,5α,6β-triol. | caymanchem.comnih.gov |

| 27-Hydroxycholesterol | 27HC | A major circulating oxysterol with tumor-promoting properties. | biorxiv.orgasbmb.org |

| 27-Hydroxyoncosterone | 27H-OCDO | A metabolite of Oncosterone with potential anti-tumor activity. | nih.govasbmb.org |

| Bile Acids | - | Synthesized from cholesterol via cholestane intermediates; aid in digestion. | smpdb.ca |

Biosynthetic and Metabolic Pathways of 2,3 Dihydroxycholestan 6 One

Enzymatic Pathways for 2,3-Dihydroxycholestan-6-one Formation

The enzymatic production of this compound involves specific enzymes that catalyze the conversion of cholesterol-derived precursors.

Precursor Substrates and Intermediates: Cholestane-3β,5α,6β-triol (C-triol) from 5,6-Epoxycholesterol

The biosynthesis of this compound begins with cholesterol, which can be oxidized to form cholesterol-5,6-epoxides (5,6-EC). researchgate.netnih.gov These epoxides, existing as α and β isomers, are key intermediates. nih.gov The hydrolysis of 5,6-EC leads to the formation of Cholestane-3β,5α,6β-triol (C-triol). researchgate.netnih.govresearchgate.net This conversion is a critical step in the pathway. While 5,6-EC can be formed through the free radical oxidation of cholesterol, its subsequent transformation to C-triol is an enzymatically catalyzed reaction. researchgate.net

Key Enzymatic Transformations and Catalysts: HSD11B2 and Cholesterol Epoxide Hydrolase (ChEH)

Two primary enzymes are involved in this pathway: Cholesterol Epoxide Hydrolase (ChEH) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).

Cholesterol Epoxide Hydrolase (ChEH): This enzyme is responsible for the hydrolysis of cholesterol-5,6-epoxides (both α and β isomers) to form Cholestane-3β,5α,6β-triol (C-triol). researchgate.netresearchgate.netwikipedia.org ChEH is a critical enzyme in the metabolism of these epoxides. researchgate.net It is composed of two subunits: 3beta-hydroxysteroid delta8-delta7-isomerase (D8D7I), which is the catalytic subunit, and 3beta-hydroxysteroid delta7 reductase (DHCR7), the regulatory subunit. wikipedia.org

11β-hydroxysteroid dehydrogenase type 2 (HSD11B2): Following the formation of C-triol, HSD11B2 catalyzes its oxidation to 6-oxo-cholestan-3β,5α-diol (OCDO). researchgate.netnih.gov HSD11B2 is an NAD+-dependent enzyme that typically inactivates glucocorticoids like cortisol by converting them to cortisone. wikipedia.orguniprot.org In this pathway, it acts on C-triol to form the ketone group at the C-6 position, leading to the formation of an oncometabolite. nih.gov

The enzymatic conversion of C-triol to 6-oxo-cholestan-3β,5α-diol by HSD11B2 is a key step in a pathway that has been implicated in the progression of certain cancers. nih.gov

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in this pathway have specific subcellular localizations:

Cholesterol Epoxide Hydrolase (ChEH): ChEH is primarily located in the endoplasmic reticulum (ER) of cells. wikipedia.orgwikipedia.orgnih.gov Studies have shown high specific activities of this enzyme in both the rough and smooth ER. nih.gov It has also been found to a lesser extent in the plasma membrane. wikipedia.org The highest concentrations are typically found in liver microsomes. nih.gov

11β-hydroxysteroid dehydrogenase type 2 (HSD11B2): HSD11B2 is also found in the endoplasmic reticulum membrane. wikipedia.org It is highly expressed in mineralocorticoid target tissues such as the kidney, colon, and salivary glands. wikipedia.orgnih.gov Additionally, it is present in the placenta, testis, and certain areas of the developing brain. wikipedia.org

Non-Enzymatic Generation of this compound

In addition to enzymatic synthesis, this compound can also be formed through non-enzymatic processes, primarily driven by oxidative stress.

Reactive Oxygen Species (ROS)-Mediated Formation

Reactive oxygen species (ROS) are highly reactive molecules that can lead to the oxidation of cholesterol. nih.govresearchgate.net This non-enzymatic oxidation can produce a variety of oxysterols. nih.govencyclopedia.pub The high concentration of cholesterol in cell membranes makes it susceptible to attack by ROS. nih.govresearchgate.net This can lead to the formation of cholesterol epoxides, which are precursors to C-triol and subsequently this compound. researchgate.net The generation of ROS is associated with various pathological conditions, and the resulting oxysterols can have significant biological effects. cellphysiolbiochem.comnih.gov

Autoxidation Processes in Biological Matrices

Table of Key Enzymes and Their Functions

| Enzyme | Function | Subcellular Localization |

|---|---|---|

| Cholesterol Epoxide Hydrolase (ChEH) | Hydrolyzes cholesterol-5,6-epoxides to Cholestane-3β,5α,6β-triol (C-triol). researchgate.netresearchgate.netwikipedia.org | Endoplasmic Reticulum, Plasma Membrane. wikipedia.orgwikipedia.orgnih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5,6-Epoxycholesterol |

| 6-oxo-cholestan-3β,5α-diol |

| Cholestane-3β,5α,6β-triol |

| Cholesterol |

| Cholesterol-5,6-epoxides |

| Cortisol |

Metabolic Fates and Downstream Products of this compound

Integration within Cholesterol Metabolism and Bile Acid Biosynthesis Pathways

This compound is recognized as an oxysterol, a class of oxidized derivatives of cholesterol that play significant roles in various metabolic pathways. ontosight.aiontosight.ai As an intermediate, it can be integrated into the broader network of cholesterol metabolism and the biosynthesis of bile acids. nih.govontosight.ai Bile acid synthesis is a major route for cholesterol catabolism and elimination from the body. researchgate.netgenome.jp

The metabolism of oxysterols, including those formed under oxidative stress, can intersect with the established "acidic" and "neutral" pathways of bile acid synthesis. researchgate.netnih.gov While the primary pathways are well-defined, evidence suggests the existence of alternative or novel branches that accommodate the metabolism of various oxysterols. nih.gov For instance, cholestane-3β,5α,6β-triol, the precursor to this compound, can be metabolized into 3β,5α,6β-trihydroxycholanoic acid, a bile acid, through a series of reactions that include oxidation by CYP27A1 and subsequent side-chain shortening. nih.govnih.gov This indicates that this compound and its precursors are part of the complex metabolic grid that ensures cholesterol homeostasis.

Enzymatic Conversion Pathways (e.g., by CYP27A1)

The enzymatic conversion of this compound and its precursors is a critical aspect of its metabolic fate. The cytochrome P450 enzyme CYP27A1, also known as sterol 27-hydroxylase, is a key player in the metabolism of various sterols, including oxysterols. nih.govwikipedia.orgki.se This mitochondrial enzyme is involved in the acidic pathway of bile acid biosynthesis. wikipedia.orgscienceopen.com

Research has shown that CYP27A1 can hydroxylate a variety of oxysterols at the C27 position. nih.gov Specifically, it has been demonstrated that 6-oxo-cholestan-3β,5α-diol (a form of this compound) can be hydroxylated by CYP27A1 to produce (25R)-cholestane-6-oxo-3β,5α,26-triol (27H-OCDO). nih.gov This conversion is significant as it can alter the biological activity of the parent compound. nih.gov The action of CYP27A1 represents a crucial metabolic switch, diverting this compound towards further metabolism and eventual excretion.

Table 2: Enzymatic Conversion of this compound

| Enzyme | Substrate | Product | Metabolic Pathway |

| CYP27A1 (Sterol 27-hydroxylase) | 6-oxo-cholestan-3β,5α-diol | (25R)-cholestane-6-oxo-3β,5α,26-triol (27H-OCDO) | Bile Acid Biosynthesis (Acidic Pathway) |

Mechanisms of Compound Export from Biological Compartments (e.g., Brain)

The export of cholesterol metabolites from the brain is a vital process for maintaining cholesterol homeostasis within the central nervous system, as cholesterol itself cannot cross the blood-brain barrier. mdpi.comswan.ac.uk Oxysterols, being more polar than cholesterol, can be transported across this barrier. swan.ac.uk Studies measuring the flux of sterols between the brain and the circulation have identified 3β,5α-dihydroxycholestan-6-one (a form of this compound) as one of the cholesterol metabolites exported from the human brain. mdpi.comswan.ac.ukdaneshyari.com

The rate of export for 3β,5α-dihydroxycholestan-6-one from the brain has been estimated to be approximately 0.1 mg per 24 hours. mdpi.comswan.ac.uk While the precise mechanisms for the export of this specific compound are not fully elucidated, it is generally understood that ATP-binding cassette (ABC) transporters are crucial for the efflux of a wide variety of substrates, including lipids and sterols, from cells and across biological barriers. gsea-msigdb.orgwikipedia.orgplos.org ABC transporters like ABCA1 and ABCG1 are known to be involved in cholesterol and oxysterol transport. It is plausible that these or other ABC transporters facilitate the export of this compound from the brain into the bloodstream, where it can then be transported to the liver for further metabolism and clearance. nih.gov

Table 3: Export of Cholesterol Metabolites from the Human Brain

| Metabolite | Estimated Export Rate (mg/24 hr) |

| 24S-hydroxycholesterol | ~ 2 - 3 |

| 7β-hydroxycholesterol | ~ 2 |

| 7-oxocholesterol | ~ 2 |

| 3β,5α-dihydroxycholestan-6-one | ~ 0.1 |

Molecular Mechanisms and Biological Roles of 2,3 Dihydroxycholestan 6 One

Ligand-Receptor Interactions and Signaling Transduction

There is no scientific evidence available to characterize the interaction of 2,3-Dihydroxycholestan-6-one with any cellular receptors.

Glucocorticoid Receptor (GR) Binding and Activation

No studies were identified that investigate the binding affinity or activation potential of this compound with the Glucocorticoid Receptor.

Other Putative Receptor Targets and Ligand Effector Functions

There is no information available to suggest or identify any other potential receptor targets for this compound.

Role in Cellular Processes and Regulation

The role of this compound in cellular processes remains uncharacterized due to a lack of research.

Impact on Cellular Proliferation and Growth Regulation

No studies have been published detailing the effects of this compound on cellular proliferation or growth regulation.

Involvement in Cholesterol Homeostasis and Sterol Regulatory Pathways

There is no available research that describes any involvement of this compound in the complex pathways of cholesterol homeostasis or sterol regulation.

Influence on Gene Expression Profiles (e.g., Human Papillomavirus Type 18)

Research has demonstrated that 3β,5α-dihydroxycholestan-6-one, an oxygenated derivative of cholesterol, can influence viral gene expression. Specifically, this compound has been shown to enhance the expression of Human Papillomavirus Type 18 (HPV18) genes in HeLa cells, a cervical cancer cell line that harbors HPV18.

In one study, treatment of HeLa cells with 3β,5α-dihydroxycholestan-6-one led to a notable increase in the level of HPV18 transcripts. This effect was found to be similar to the increase observed after treatment with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). The mechanism underlying this enhancement of HPV18 gene expression by 3β,5α-dihydroxycholestan-6-one appears to involve protein kinase pathways, as the effects were suppressed by the protein kinase inhibitor staurosporine.

| Treatment Agent | Effect on HPV18 Transcripts in HeLa Cells |

| 3β,5α-dihydroxycholestan-6-one | Increase |

| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Increase |

| Cholesterol (under serum-free conditions) | Apparent Increase |

This interactive data table summarizes the observed effects of different compounds on HPV18 gene expression.

Contribution to Physiological and Pathological States (Non-Clinical Focus)

The presence and activity of 3β,5α-dihydroxycholestan-6-one are associated with various physiological and pathological states, particularly concerning cellular metabolism and specific biological systems like the brain.

While direct studies comprehensively detailing the role of 3β,5α-dihydroxycholestan-6-one in dysregulated cellular metabolism are limited, its formation as an oxysterol provides an indirect link. Oxysterols are oxidized derivatives of cholesterol that can be formed both by enzymatic and non-enzymatic reactions, the latter often involving reactive oxygen species (ROS). The formation of 3β,5α-dihydroxycholestan-6-one through pathways involving ROS suggests a potential association with conditions of oxidative stress. Oxidative stress is a key feature of many metabolic dysregulations, where an imbalance between the production of free radicals and the body's ability to counteract their harmful effects can lead to cellular damage.

The presence of this oxysterol in human blood plasma further indicates its systemic distribution and potential to interact with various cell types, thereby possibly influencing metabolic pathways beyond cholesterol homeostasis.

Recent research has highlighted the role of 3β,5α-dihydroxycholestan-6-one in the dynamics of brain sterols. The brain contains a significant portion of the body's total cholesterol, which is separated from the circulatory system by the blood-brain barrier. While cholesterol itself does not readily cross this barrier, its oxygenated metabolites, including 3β,5α-dihydroxycholestan-6-one, can.

Studies measuring the flux of sterols between the brain and the circulation have identified 3β,5α-dihydroxycholestan-6-one as one of the cholesterol metabolites that are exported from the brain. nih.gov This export suggests a mechanism for the removal of cholesterol oxidation products from the central nervous system. The formation of this compound in the brain is thought to occur through reactions involving reactive oxygen species, potentially as a consequence of oxidative stress. nih.gov It may also be formed enzymatically from cholestane-3β,5α,6β-triol. nih.gov The export of 3β,5α-dihydroxycholestan-6-one could therefore represent a pathway for clearing potentially harmful cholesterol autooxidation products from the brain. nih.gov

| Sterol Metabolite | Flux Direction | Estimated Rate of Flux (mg/24 h) |

| 24S-hydroxycholesterol | Export | ~2-3 |

| 3β,5α-dihydroxycholestan-6-one | Export | ~0.1 |

| 7β-hydroxycholesterol | Export | ~2 |

| 7-oxocholesterol | Export | ~2 |

This interactive data table illustrates the export rates of various cholesterol metabolites from the human brain. nih.gov

There is growing interest in the utility of oxysterols as biomarkers for various diseases. While 3β,5α-dihydroxycholestan-6-one itself is not yet an established biomarker for broad metabolic disturbances, its metabolic precursor, cholestane-3β,5α,6β-triol (C-triol), has been identified as a key biomarker for the diagnosis of Niemann-Pick disease type C (NPC). nih.govnih.govexplorationpub.comresearchgate.netwustl.edu NPC is a rare, inherited metabolic disorder characterized by the accumulation of cholesterol in lysosomes. explorationpub.com

The elevated levels of C-triol in the plasma of NPC patients have led to the development of blood-based diagnostic assays for this condition. explorationpub.com Given that 3β,5α-dihydroxycholestan-6-one is metabolically related to C-triol, it is plausible that its levels may also be altered in NPC and other related lysosomal storage diseases. Further research is needed to investigate the potential of 3β,5α-dihydroxycholestan-6-one as a standalone or complementary biomarker for these and other metabolic disorders.

Advanced Methodologies for Research on 2,3 Dihydroxycholestan 6 One

Chemoenzymatic Synthesis and Derivatization Strategies for Analogues

The generation of diverse analogues of 2,3-Dihydroxycholestan-6-one is fundamental to exploring its biological functions. Chemoenzymatic approaches, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis, offer powerful tools for creating novel derivatives with modified properties.

The synthesis of this compound and its analogues often begins with readily available sterol precursors such as cholesterol and stigmasterol. These complex molecules provide a foundational scaffold that can be chemically modified to introduce the desired functionalities.

One synthetic approach involves the oxidation of cholesterol. For instance, a one-step synthesis method has been reported for a closely related compound, 6-oxo-cholestan-3β,5α-diol, from cholesterol using periodic acid (H5IO6) manchester.ac.uk. This method highlights a direct pathway to introduce a ketone group at the C-6 position, a key feature of the target molecule. While this specific synthesis yields a diol, further enzymatic or chemical hydroxylation at the C-2 and C-3 positions could theoretically produce this compound.

Stigmasterol, another abundant phytosterol, also serves as a valuable starting material for the synthesis of various steroid analogues nih.govoup.com. Its side chain unsaturation provides a handle for chemical modifications. The general strategy involves the selective oxidation and hydroxylation of the sterol nucleus to introduce the dihydroxy and keto functionalities present in this compound. The complexity of these multi-step syntheses often requires careful selection of protecting groups and reaction conditions to achieve the desired stereochemistry.

The biosynthesis of cholesterol itself is a complex, multi-step process that begins with acetyl-CoA upenn.educaymanchem.comnih.gov. Understanding these natural pathways can inspire chemoenzymatic strategies. For example, enzymes from the cholesterol biosynthesis or catabolism pathways could potentially be harnessed in vitro to perform specific transformations on sterol precursors to yield desired analogues.

Table 1: Key Sterol Precursors and Their Potential in Synthesizing this compound Analogues

| Precursor | Key Structural Features | Relevance to Synthesis |

| Cholesterol | C27 sterol with a hydroxyl group at C-3 and a double bond at C-5. | A direct precursor for introducing the cholestane (B1235564) skeleton. The double bond can be a site for epoxidation and subsequent diol formation. |

| Stigmasterol | C29 phytosterol with a double bond in the side chain. | A cost-effective starting material for steroid synthesis. The side chain can be cleaved or modified to produce a variety of analogues. nih.govoup.com |

To modulate the biological activity of this compound, functional groups such as sulfate (B86663) esters can be introduced. Sulfation is a common metabolic reaction that can alter the solubility, stability, and receptor-binding affinity of steroids researchgate.netthermofisher.com.

Chemical sulfation methods often employ reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid thermofisher.comnih.gov. These reagents can react with the hydroxyl groups at the C-2 and C-3 positions to form the corresponding sulfate esters. The choice of sulfating agent and reaction conditions is critical to control the regioselectivity of the reaction, especially when desiring mono-sulfated versus di-sulfated products.

Chemoenzymatic approaches offer a more selective alternative. Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate nih.gov. Different SULT isoforms exhibit distinct substrate specificities, which could be exploited for the regioselective sulfation of this compound. For example, specific SULTs are known to sulfate hydroxyl groups at various positions on the steroid nucleus nist.gov.

The biological activity of steroids is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of defined isomers and analogues of this compound is crucial for structure-activity relationship studies. This involves controlling the spatial arrangement of the hydroxyl groups at C-2 and C-3, as well as the stereochemistry at other chiral centers in the cholestane skeleton.

Analytical Chemistry Techniques for Detection and Quantification in Complex Biological Matrices

The low abundance of this compound in biological samples necessitates highly sensitive and specific analytical methods for its detection and quantification. Mass spectrometry-based techniques, coupled with appropriate sample preparation and derivatization, are the methods of choice for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For sterols like this compound, derivatization is typically required to increase their volatility and improve their chromatographic properties nih.govcopernicus.orgresearchgate.net. Trimethylsilyl (TMS) ether derivatization of the hydroxyl groups is a common approach nist.govnih.gov. GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for compound identification through spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of less volatile and thermally labile compounds, making it a valuable tool for the direct analysis of this compound and its derivatives without the need for high-temperature volatilization nih.govuclouvain.bemdpi.comepa.govnih.gov. When coupled with tandem mass spectrometry (MS/MS or MSn), LC-MS provides high selectivity and sensitivity for quantification in complex matrices . Multiple reaction monitoring (MRM) is a common acquisition mode in LC-MS/MS for targeted quantification.

Charge-Tagging is a derivatization strategy that introduces a permanently charged group onto the analyte molecule. This significantly enhances the ionization efficiency in electrospray ionization (ESI)-MS, leading to improved sensitivity nih.govmdpi.com. For ketosteroids like this compound, reagents such as Girard P hydrazine (B178648) can be used to introduce a cationic charge at the ketone functionality oup.comupenn.educaymanchem.comthermofisher.comnih.govnih.govnih.gov.

Table 2: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution, extensive spectral libraries available. | Requires derivatization to increase volatility, not suitable for thermally labile compounds. nih.govcopernicus.orgresearchgate.net |

| LC-MS/MS | Separation of compounds in the liquid phase followed by tandem mass analysis. | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. nih.govuclouvain.bemdpi.comepa.govnih.gov | Matrix effects can influence ionization efficiency. |

| Charge-Tagging LC-MS | Derivatization to add a permanent charge, followed by LC-MS analysis. | Significantly enhanced sensitivity for ESI-MS. nih.govmdpi.com | Requires an additional derivatization step. |

Effective sample preparation is critical to remove interfering substances from complex biological matrices such as plasma, tissues, or cells, and to concentrate the analyte of interest researchgate.netthermofisher.comthermofisher.com. A typical workflow involves homogenization of the tissue, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the sterol fraction.

Derivatization plays a dual role in the analysis of this compound. As mentioned, it can be used to improve the analytical properties of the molecule for both GC-MS and LC-MS.

For GC-MS analysis , derivatization of the hydroxyl groups to form TMS ethers is a common practice. This reduces the polarity and increases the volatility of the compound, leading to better peak shape and sensitivity nih.govmdpi.com.

For LC-MS analysis , derivatization with Girard P hydrazine is a particularly effective strategy for enhancing sensitivity. This reagent reacts specifically with the ketone group at the C-6 position of this compound, introducing a permanently positively charged quaternary ammonium (B1175870) group oup.comupenn.educaymanchem.comthermofisher.comnih.govnih.govnih.gov. This "charge-tagging" approach dramatically improves the ionization efficiency in positive-ion ESI-MS, allowing for the detection and quantification of very low levels of the compound oup.comnih.govnih.gov. The use of isotopically labeled Girard reagents can also facilitate accurate quantification through isotope dilution mass spectrometry oup.comnih.gov.

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive method for the precise quantification of this compound in complex biological matrices. This technique offers high specificity and accuracy, making it invaluable for detailed metabolic studies. The core principle of ID-MS involves the use of a stable isotope-labeled internal standard of the analyte of interest. This standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical process.

The sample is then subjected to extraction, purification, and chromatographic separation, typically using liquid chromatography (LC). The subsequent analysis by tandem mass spectrometry (MS/MS) allows for the simultaneous detection and quantification of both the native analyte and the isotope-labeled internal standard. By measuring the ratio of the signal from the native analyte to that of the known amount of internal standard, a precise and accurate concentration of this compound in the original sample can be determined. This method effectively corrects for any sample loss during preparation and any variations in instrument response.

The application of ID-LC-MS/MS provides the highest possible analytical specificity for quantitative determinations of biomarkers. nih.gov This methodology is now widely utilized in the discovery and validation of potential exposure and disease biomarkers. nih.gov

A generalized workflow for the quantitative analysis of this compound using ID-MS is presented in the table below.

| Step | Description | Key Considerations |

| 1. Internal Standard Spiking | A known amount of a stable isotope-labeled this compound (e.g., deuterated or ¹³C-labeled) is added to the biological sample (e.g., plasma, tissue homogenate). | The isotopic purity of the internal standard must be high. The amount added should be optimized for the expected concentration range of the analyte. |

| 2. Sample Preparation | The sample is homogenized and subjected to extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the sterol fraction. | The extraction method should be efficient and reproducible for both the analyte and the internal standard. |

| 3. Derivatization (Optional) | To enhance ionization efficiency and chromatographic separation, the extracted sterols may be derivatized. | The derivatization reaction should be complete and not introduce isotopic discrimination. |

| 4. Chromatographic Separation | The extracted and derivatized sample is injected into a liquid chromatography system to separate this compound from other matrix components. | A suitable column and mobile phase gradient must be developed to achieve good resolution and peak shape. |

| 5. Mass Spectrometric Detection | The eluent from the LC system is introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions for both the native analyte and the internal standard are monitored. | The mass spectrometer parameters (e.g., collision energy) should be optimized for maximum sensitivity and specificity. |

| 6. Quantification | The concentration of this compound is calculated based on the ratio of the peak areas of the native analyte to the internal standard. | A calibration curve is typically generated using known concentrations of the analyte and a fixed concentration of the internal standard. |

In Vitro and In Vivo Model Systems for Functional Characterization (Non-Clinical)

Cell-Based Assays for Proliferation and Signaling Pathway Analysis

Cell-based assays are fundamental tools for elucidating the cellular functions of this compound, particularly its effects on cell proliferation and intracellular signaling pathways. These assays provide a controlled environment to investigate the direct effects of the compound on specific cell types, helping to unravel its mechanisms of action.

Proliferation Assays: To assess the impact of this compound on cell growth, a variety of proliferation assays can be employed. These assays typically involve treating cultured cells with the compound and measuring changes in cell number or metabolic activity over time.

| Assay Type | Principle | Example Method |

| Direct Cell Counting | Cells are treated with this compound for a defined period, after which the total number of viable cells is determined using a hemocytometer or an automated cell counter. | Cells are seeded in multi-well plates, treated with varying concentrations of the compound, and counted at different time points. |

| Metabolic Activity Assays | These colorimetric or fluorometric assays measure the metabolic activity of the cell population, which is proportional to the number of viable cells. | The MTT or WST-1 assay, where a tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to form a colored formazan (B1609692) product. |

| DNA Synthesis Assays | These assays quantify the rate of DNA synthesis, a hallmark of cell proliferation. | The BrdU incorporation assay, where a synthetic nucleoside analog (bromodeoxyuridine) is incorporated into newly synthesized DNA and detected with a specific antibody. |

Signaling Pathway Analysis: To investigate how this compound influences cellular signaling, researchers can utilize a range of molecular biology techniques. These methods allow for the examination of changes in the expression and activation of key proteins within specific signaling cascades.

| Analysis Target | Technique | Description |

| Gene Expression | Reverse Transcriptase Quantitative Polymerase Chain Reaction (RT-qPCR) | Measures the mRNA levels of target genes involved in signaling pathways that may be affected by this compound. nih.gov |

| Protein Expression | Western Blotting | Quantifies the total protein levels of signaling molecules to determine if the compound alters their expression. |

| Protein Phosphorylation | Western Blotting with Phospho-specific Antibodies | Detects the phosphorylated (activated) forms of signaling proteins, providing insight into the activation state of specific pathways. |

| Reporter Gene Assays | Luciferase or a-galactosidase Reporter Constructs | Measures the activity of a specific transcription factor by linking its DNA binding site to a reporter gene. An increase or decrease in reporter gene expression indicates a change in the activity of the signaling pathway. |

Biochemical Assays for Enzyme Activity and Ligand Binding Studies

Biochemical assays are essential for characterizing the direct molecular interactions of this compound with proteins, such as enzymes and receptors. These in vitro assays provide detailed information about the compound's binding affinity and its potential to modulate the activity of specific enzymes.

Enzyme Activity Assays: These assays are designed to determine if this compound acts as an inhibitor or activator of a particular enzyme. The basic principle involves incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation.

| Assay Component | Description |

| Enzyme Source | Purified recombinant enzyme or a cell lysate containing the enzyme of interest. |

| Substrate | A molecule that is specifically converted by the enzyme into a detectable product. |

| Test Compound | This compound is added at various concentrations to assess its effect on enzyme activity. |

| Detection Method | The rate of product formation is measured using techniques such as spectrophotometry, fluorometry, or chromatography. |

Ligand Binding Assays: These assays are used to quantify the interaction between this compound and a target protein, such as a nuclear receptor or a membrane-bound receptor. The goal is to determine the binding affinity (typically expressed as the dissociation constant, Kd) and specificity of the interaction.

| Assay Type | Principle |

| Radioligand Binding Assay | A radiolabeled ligand that is known to bind to the target protein is competed with unlabeled this compound. The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound. |

| Surface Plasmon Resonance (SPR) | The target protein is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. The binding and dissociation of the compound are monitored in real-time by detecting changes in the refractive index at the sensor surface. |

| Isothermal Titration Calorimetry (ITC) | The heat released or absorbed during the binding of this compound to the target protein is measured directly. This technique provides a complete thermodynamic profile of the interaction, including Kd, enthalpy, and entropy. |

Animal Models for Investigating Systemic Metabolism and Biological Impact (e.g., Brain Export Studies)

Metabolic Studies: To investigate the metabolic fate of this compound, the compound can be administered to animals, and its metabolites can be identified and quantified in various biological samples, including plasma, urine, feces, and tissues. The use of isotope-labeled this compound can facilitate the tracking of the compound and its metabolites.

Brain Export Studies: A significant area of interest is the ability of oxysterols to cross the blood-brain barrier. Studies have shown that certain oxysterols are exported from the brain. nih.gov For instance, research has demonstrated the export of 3β,5α-dihydroxycholestan-6-one from the human brain. nih.gov Animal models can be utilized to investigate whether this compound undergoes similar transport. This can be achieved by measuring the concentration of the compound in the carotid artery (blood entering the brain) and the jugular vein (blood leaving the brain). An increased concentration in the jugular vein would indicate a net export from the brain.

| Animal Model | Application in this compound Research |

| Wild-type Mice/Rats | To study the normal metabolism, distribution, and physiological effects of exogenously administered this compound. |

| Genetically Modified Mice (e.g., knockout or transgenic) | To investigate the role of specific enzymes or transporters in the metabolism and transport of this compound. For example, mice lacking a specific cytochrome P450 enzyme could be used to determine its role in the compound's metabolism. |

| Disease Models (e.g., models of neurodegenerative diseases) | To examine the potential role of this compound in the pathophysiology of diseases where cholesterol metabolism is implicated. |

Advanced Imaging and Omics Technologies for Comprehensive Analysis

To gain a more holistic understanding of the biological roles of this compound, advanced imaging and omics technologies can be employed. These approaches allow for a broad and unbiased analysis of the molecular changes induced by the compound.

Advanced Imaging: While direct imaging of small molecules like this compound at the cellular level is challenging, advanced imaging techniques can be used to visualize its effects on cellular structures and processes. For example, high-resolution microscopy could be used to observe changes in organelle morphology or the localization of fluorescently tagged proteins in response to treatment with the compound.

Omics Technologies: Omics approaches provide a global view of the molecular landscape within a biological system.

| Omics Field | Description and Application |

| Genomics | The study of the complete set of DNA (genome) of an organism. While not directly measuring the effects of this compound, genomic information is crucial for interpreting data from other omics fields. |

| Transcriptomics | The analysis of the complete set of RNA transcripts (transcriptome) in a cell or organism. RNA sequencing (RNA-Seq) can be used to identify all the genes whose expression is altered by this compound, providing insights into the affected signaling pathways and cellular processes. |

| Proteomics | The large-scale study of proteins. Mass spectrometry-based proteomics can be used to quantify changes in the abundance of thousands of proteins in response to this compound treatment. This can reveal changes in protein expression and post-translational modifications. |

| Metabolomics | The comprehensive analysis of all metabolites in a biological sample. By comparing the metabolomes of control and treated samples, it is possible to identify metabolic pathways that are perturbed by this compound. |

The integration of these multi-omics datasets can provide a comprehensive picture of the molecular mechanisms of action of this compound and can help to generate new hypotheses about its biological functions. mdpi.comnih.gov

Future Directions and Unexplored Avenues in 2,3 Dihydroxycholestan 6 One Research

Elucidating Novel Enzymatic Pathways and Regulatory Networks

A primary area of future investigation will be the elucidation of the enzymatic pathways responsible for the synthesis and catabolism of 2,3-Dihydroxycholestan-6-one. The biosynthesis of steroids involves a complex cascade of enzymatic reactions. nih.gov Key enzyme families, such as cytochrome P450 monooxygenases and hydroxysteroid dehydrogenases, are critical in the modification of the steroid nucleus. Future research should aim to identify the specific enzymes that catalyze the introduction of the hydroxyl groups at the C-2 and C-3 positions and the ketone group at the C-6 position of the cholestane (B1235564) backbone.

Furthermore, understanding the regulatory networks that control the expression and activity of these enzymes will be crucial. This involves investigating the transcription factors and signaling molecules that respond to various physiological cues to modulate the production of this compound. For instance, studies on other steroids have revealed intricate feedback mechanisms that regulate their biosynthesis.

| Potential Research Questions | Analogous Research Areas | Key Enzyme Families to Investigate |

| What are the precursor molecules for the biosynthesis of this compound? | Cholesterol and lanosterol (B1674476) as precursors for other steroids. nih.gov | Cytochrome P450 family, Hydroxysteroid dehydrogenases |

| Which specific enzymes are responsible for the hydroxylation and oxidation of the cholestane skeleton? | Known roles of specific CYPs in steroid hormone synthesis. | Cytochrome P450s, Aldo-keto reductases |

| How is the expression of these biosynthetic enzymes regulated at the genetic level? | Transcriptional regulation of steroidogenic enzymes by nuclear receptors. | N/A |

| What are the catabolic pathways for this compound and its metabolites? | Bile acid synthesis as a major catabolic pathway for cholesterol. | N/A |

Discovery of Additional Receptor Interactions and Downstream Effectors

A pivotal step in understanding the biological function of this compound will be the identification of its molecular targets. Steroid hormones exert their effects by binding to specific receptors, which can be located in the nucleus, cytoplasm, or on the cell membrane. Given its structure, this compound may interact with nuclear receptors, such as the liver X receptors (LXRs) that are known to bind other oxysterols, or with membrane-bound receptors, similar to the brassinosteroid receptor BRI1.

Identifying these receptors will be the gateway to unraveling the downstream signaling cascades. Future studies should employ techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking to identify potential binding partners. Once a receptor is identified, subsequent research can focus on the downstream effectors, including kinases, phosphatases, and transcription factors, that are modulated upon ligand binding. This will ultimately reveal the specific genes and cellular processes regulated by this compound. For instance, the semi-synthesis and biological evaluation of the related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, has revealed its potential in inhibiting cancer cell proliferation by inducing apoptosis, suggesting that this compound could have similar therapeutic potential. nih.gov

Development of Advanced Analytical Platforms for In Situ Profiling

To fully comprehend the physiological and pathological roles of this compound, the development of sensitive and specific analytical methods for its detection and quantification in biological samples is paramount. Current analytical platforms for steroids, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), provide a strong foundation.

Future efforts should focus on developing targeted assays with high sensitivity to measure the endogenous levels of this compound in various tissues and fluids. Furthermore, the development of imaging techniques, such as mass spectrometry imaging (MSI), could provide valuable insights into the spatial distribution of this compound within tissues, offering clues about its sites of synthesis and action.

| Analytical Technique | Application in this compound Research | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in biological fluids and tissues. | High sensitivity and established protocols for steroid analysis. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-throughput screening and metabolomic profiling. | Versatility in analyzing a wide range of steroid metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the compound and its metabolites. | Provides detailed structural information. |

| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution in tissues. | In situ localization without the need for labeling. |

Integration of Systems Biology Approaches for Comprehensive Understanding

A holistic understanding of the role of this compound will require the integration of data from various "omics" platforms. Systems biology approaches, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular and physiological changes induced by this compound.

For example, transcriptomic studies can identify the genes that are up- or down-regulated in response to this compound, providing insights into the biological pathways it modulates. Metabolomic analyses can reveal changes in the broader metabolic network, identifying potential biomarkers and further elucidating its function. By constructing and analyzing network models based on these multi-omics datasets, researchers can formulate new hypotheses about the compound's mechanism of action and its role in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.